molecular formula C15H10N2O3 B12912607 1,3,4-Oxadiazol-2(3H)-one, 3-benzoyl-5-phenyl- CAS No. 57064-92-3

1,3,4-Oxadiazol-2(3H)-one, 3-benzoyl-5-phenyl-

Cat. No.: B12912607
CAS No.: 57064-92-3
M. Wt: 266.25 g/mol
InChI Key: SPVNNTSHOHZWJI-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazol-2(3H)-one, 3-benzoyl-5-phenyl- is a heterocyclic compound that belongs to the oxadiazole family These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Oxadiazol-2(3H)-one, 3-benzoyl-5-phenyl- typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. Common reagents used in the synthesis include acetic anhydride, phosphorus oxychloride, and various catalysts. The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow reactions, microwave-assisted synthesis, and the use of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazol-2(3H)-one, 3-benzoyl-5-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to oxadiazole N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the oxadiazole ring to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions on the benzoyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,3,4-Oxadiazol-2(3H)-one, 3-benzoyl-5-phenyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, and DNA. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole: A parent compound with similar structural features.

    Benzoyl-substituted oxadiazoles: Compounds with benzoyl groups attached to the oxadiazole ring.

    Phenyl-substituted oxadiazoles: Compounds with phenyl groups attached to the oxadiazole ring.

Uniqueness

1,3,4-Oxadiazol-2(3H)-one, 3-benzoyl-5-phenyl- is unique due to the presence of both benzoyl and phenyl groups, which may confer distinct biological and chemical properties

Properties

CAS No.

57064-92-3

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

3-benzoyl-5-phenyl-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C15H10N2O3/c18-14(12-9-5-2-6-10-12)17-15(19)20-13(16-17)11-7-3-1-4-8-11/h1-10H

InChI Key

SPVNNTSHOHZWJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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